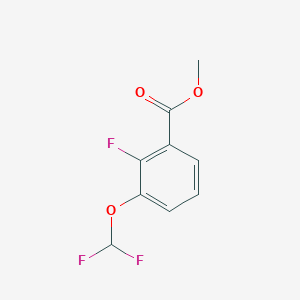
Methyl 3-(difluoromethoxy)-2-fluorobenzoate
Descripción general
Descripción
Methyl 3-(difluoromethoxy)-2-fluorobenzoate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is commonly known as DFMBO-Me and is a derivative of benzoic acid.
Mecanismo De Acción
The exact mechanism of action of DFMBO-Me is not fully understood. However, it has been suggested that it may act by inhibiting specific enzymes or proteins involved in cancer cell proliferation. It has also been proposed that DFMBO-Me may induce apoptosis or programmed cell death in cancer cells.
Efectos Bioquímicos Y Fisiológicos
DFMBO-Me has been shown to exhibit low toxicity and high selectivity towards cancer cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Moreover, DFMBO-Me has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DFMBO-Me is its low toxicity and high selectivity towards cancer cells. This makes it an ideal candidate for further development as an anticancer agent. However, one of the limitations of DFMBO-Me is its low solubility in water, which can make it difficult to use in certain lab experiments.
Direcciones Futuras
DFMBO-Me has shown promising activity against cancer cells, and its derivatives have been synthesized and evaluated for their anti-cancer properties. However, further studies are needed to fully understand the mechanism of action of DFMBO-Me and its derivatives. Moreover, future research should focus on the development of more efficient synthesis methods for DFMBO-Me and its derivatives. Finally, the potential applications of DFMBO-Me in material science should also be explored, as it has been found to exhibit interesting physical properties that could be useful in various applications.
Aplicaciones Científicas De Investigación
DFMBO-Me has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. It has been found to exhibit promising activity against cancer cells, and its derivatives have been synthesized and evaluated for their anti-cancer properties. Moreover, DFMBO-Me has been used as a building block in the synthesis of various bioactive molecules, including kinase inhibitors, anti-inflammatory agents, and antiviral drugs.
Propiedades
IUPAC Name |
methyl 3-(difluoromethoxy)-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-14-8(13)5-3-2-4-6(7(5)10)15-9(11)12/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFVPSLNBSLJSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)OC(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(difluoromethoxy)-2-fluorobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[4-(aminomethyl)-4-fluorocyclohexyl]carbamate](/img/structure/B1435902.png)
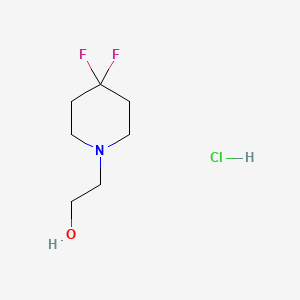
![N-[1-(2-methoxyphenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B1435906.png)
![8-Oxo-7-azaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B1435909.png)
![3-[(Oxan-4-yl)methyl]azetidine hydrochloride](/img/structure/B1435910.png)
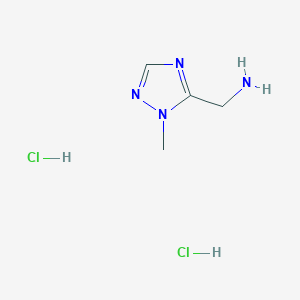
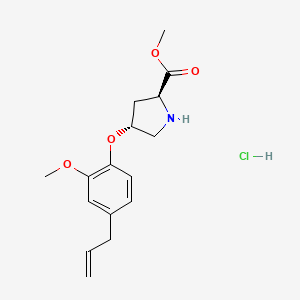
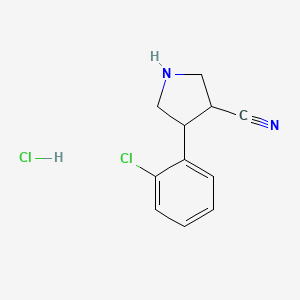
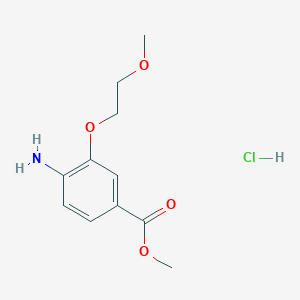
![3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride](/img/structure/B1435915.png)

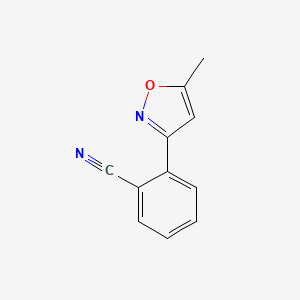
![3-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione dihydrochloride](/img/structure/B1435920.png)
![Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1435922.png)